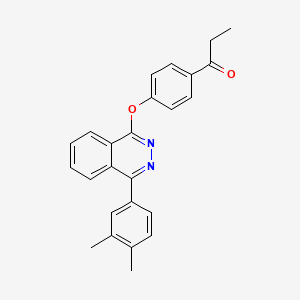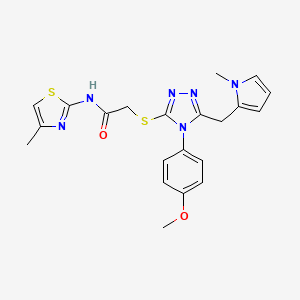
3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a versatile chemical compound used in various scientific research fields. It possesses unique properties that make it valuable for applications in drug discovery, organic synthesis, and material science.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the benzamide group in the compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on the structural similarity to indole derivatives, it can be inferred that the compound might interact with its targets through a similar mechanism, leading to various biological activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Given the compound’s structural similarity to indole derivatives, it might exhibit a broad spectrum of biological activities .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. Furthermore, it’s recommended to handle the compound only in well-ventilated areas or outdoors, suggesting that air quality and ventilation might influence its efficacy .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide are not yet fully understood due to the limited research available. It is known that similar compounds, such as benzamides, have been found to interact with various enzymes and proteins
Cellular Effects
The cellular effects of this compound are also not well-studied. It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide typically involves multiple steps. One common method includes the use of 3,5-dimethoxybenzoic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and amidation to form the final product. Industrial production methods may involve optimizing these steps for higher yields and purity.
Chemical Reactions Analysis
3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly for its unique chemical structure and properties.
Industry: The compound is used in material science for the development of new materials with specific properties.
Comparison with Similar Compounds
3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide can be compared with other similar compounds, such as:
- 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid
- 3,5-dimethoxybenzoic acid
- N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide These compounds share some structural similarities but differ in their specific functional groups and properties, making this compound unique in its applications and effects .
Properties
IUPAC Name |
3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c1-25-14-8-12(9-15(10-14)26-2)16(23)22-11-17(24,18(19,20)21)13-6-4-3-5-7-13/h3-10,24H,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXZDIDQBGHNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8,9-DIMETHOXY-N-(2-PHENYLETHYL)-2-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-AMINE](/img/structure/B3015956.png)

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3015958.png)


![4-fluoro-N-({5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl)aniline](/img/structure/B3015965.png)

![N-[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B3015967.png)
![3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B3015969.png)
![2-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide](/img/structure/B3015970.png)



![2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B3015977.png)
